molecular formula C19H16N2O B1295907 N,N'-diphenylbenzohydrazide CAS No. 970-26-3

N,N'-diphenylbenzohydrazide

Cat. No. B1295907
CAS RN: 970-26-3
M. Wt: 288.3 g/mol
InChI Key: NAVYNGCXUPZVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-Diphenylbenzohydrazide is a chemical compound with the molecular formula C19H16N2O . It is also known by other names such as Benzoic acid, 2,2-diphenylhydrazide, and N- (diphenylamino)benzamide .


Molecular Structure Analysis

The molecular structure of N’,N’-Diphenylbenzohydrazide consists of 19 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 288.343 Da, and the monoisotopic mass is 288.126251 Da .


Physical And Chemical Properties Analysis

N’,N’-Diphenylbenzohydrazide has a molecular weight of 288.348 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Mass Spectral Analysis

N,N'-diphenylbenzohydrazide has been analyzed in studies focusing on mass spectral behaviors. In particular, the mass spectra of isomeric N,N-diphenylbenzohydrazides have been examined, revealing insights into their fragmentation paths upon electron impact. This research provides valuable information for understanding the chemical behavior of these compounds under specific conditions, contributing to the broader field of mass spectrometry and its applications in chemical analysis (Wolkoff, 1976).

Agricultural Applications

In the realm of agriculture, N,N'-diphenylbenzohydrazide derivatives have found use in formulations for the sustained release of agricultural fungicides. Studies have investigated the encapsulation of these compounds in nanoparticle systems, such as solid lipid nanoparticles and polymeric nanocapsules. These novel formulations offer several advantages, including modified release profiles, reduced environmental toxicity, and increased efficiency in disease control (Campos et al., 2015).

Synthesis of Organic Compounds

N,N'-diphenylbenzohydrazide has been employed in the synthesis of various organic compounds. One such application is the one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives, which leverages the compound in a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process. This showcases the versatility of N,N'-diphenylbenzohydrazide in facilitating complex chemical reactions (Sun et al., 2014).

Vibrational Spectroscopy and Molecular Dynamics

Research has also been conducted using N,N'-diphenylbenzohydrazide derivatives in vibrational spectroscopy and molecular dynamic simulations. This research contributes to a deeper understanding of the molecular structure and dynamics of such compounds, with implications for their use in various scientific and industrial applications (Pillai et al., 2017).

properties

IUPAC Name

N,N'-diphenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVYNGCXUPZVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10914225
Record name N,N'-Diphenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-diphenylbenzohydrazide

CAS RN

970-26-3
Record name NSC49548
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Diphenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N2-Diphenylbenzoic hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-diphenylbenzohydrazide
Reactant of Route 2
N,N'-diphenylbenzohydrazide
Reactant of Route 3
N,N'-diphenylbenzohydrazide
Reactant of Route 4
N,N'-diphenylbenzohydrazide
Reactant of Route 5
N,N'-diphenylbenzohydrazide
Reactant of Route 6
N,N'-diphenylbenzohydrazide

Q & A

Q1: What are the key fragmentation pathways observed in N,N'-diphenylbenzohydrazide during mass spectrometry analysis?

A1: The research primarily focuses on the isomeric O- and S-phenylbenzohydrazonates. While it doesn't provide specific fragmentation pathways for N,N'-diphenylbenzohydrazide, it states that the related compound, N,N-diphenylthiobenzohydrazide, undergoes a retro Chapman rearrangement during mass spectrometry analysis []. This suggests that similar rearrangements and fragmentation patterns involving the nitrogen atoms and their substituents could be relevant for N,N'-diphenylbenzohydrazide. Further research focusing specifically on N,N'-diphenylbenzohydrazide would be needed to confirm this hypothesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.